Z-DL-Met-OH
Overview
Description
Z-DL-Met-OH: is an organic compound known as N-Carbobenzoxy-DL-methionine. It is a derivative of methionine, an essential amino acid. The compound has a molecular formula of C13H17NO4S and a molecular weight of 283.34 g/mol . It is primarily used in research related to life sciences and peptide synthesis .
Mechanism of Action
Target of Action
Z-DL-Met-OH, also known as N-Carbobenzoxy-DL-methionine or Cbz-DL-Methionine, is a derivative of the essential amino acid methionine
Mode of Action
Methionine derivatives are often used in biological systems as building blocks for protein synthesis . They may also play roles in methylation processes, which are crucial for various cellular functions, including DNA methylation and regulation of gene expression .
Biochemical Pathways
This compound, being a derivative of methionine, may be involved in the methionine cycle, a critical biochemical pathway in many organisms. This cycle involves the conversion of methionine to S-adenosylmethionine (SAMe), which acts as a universal methyl donor for numerous methylation reactions . The downstream effects of these reactions can influence various biological processes, including gene expression, protein function, and metabolic regulation .
Pharmacokinetics
As a methionine derivative, its bioavailability and pharmacokinetics may be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
Given its structural similarity to methionine, it may participate in similar biological processes, such as protein synthesis and methylation reactions . These processes can have wide-ranging effects on cellular function and health.
Biochemical Analysis
Biochemical Properties
Z-DL-Met-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with several enzymes, including proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, this compound is known to interact with proteins involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the secretion of anabolic hormones and improve mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage by influencing the secretion of anabolic hormones and providing fuel during exercise .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes and gene expression . Additionally, this compound can influence the stability and degradation of proteins, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance growth performance and improve carcass traits in animals, such as pigs and broilers . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and alterations in antioxidant status . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of methionine to other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, this compound can enhance the production of glutathione, a major antioxidant in the body, by serving as a precursor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in modulating cellular processes and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-DL-Met-OH can be synthesized through the protection of the amino group of DL-methionine with a carbobenzoxy (Z) group. The reaction typically involves the use of carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-DL-Met-OH can undergo oxidation reactions where the sulfur atom in the methionine moiety is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbobenzoxy protecting group, yielding free DL-methionine.
Substitution: this compound can participate in substitution reactions where the carbobenzoxy group is replaced by other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles in the presence of a base
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free DL-methionine.
Substitution: Derivatives with different protecting groups
Scientific Research Applications
Z-DL-Met-OH is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Comparison with Similar Compounds
Z-D-Met-OH: A similar compound with the same protecting group but only the D-isomer of methionine.
Z-L-Met-OH: Similar to Z-DL-Met-OH but only the L-isomer of methionine.
Boc-DL-Met-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of carbobenzoxy
Uniqueness: this compound is unique due to its specific protecting group and the presence of both D- and L-isomers of methionine. This makes it versatile for various research applications, especially in studies requiring both isomers .
Properties
IUPAC Name |
4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298655 | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-61-1, 1152-62-1 | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxycarbonyl)-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1152-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbobenzoxy-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbobenzoxy-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyloxycarbonyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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